molecular formula C13H16BrNO2 B8165182 4-Bromo-N-cyclobutyl-3-ethoxybenzamide

4-Bromo-N-cyclobutyl-3-ethoxybenzamide

Cat. No.: B8165182
M. Wt: 298.18 g/mol
InChI Key: MPEITARHTRPDOR-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclobutyl-3-ethoxybenzamide is a benzamide derivative characterized by a bromine substituent at the 4-position of the benzene ring, an ethoxy group at the 3-position, and a cyclobutyl group attached to the amide nitrogen. Benzamide derivatives are widely studied due to their diverse biological activities, including enzyme inhibition and receptor modulation. The bromine atom likely enhances electrophilic reactivity, while the ethoxy and cyclobutyl groups influence solubility and steric interactions .

Properties

IUPAC Name

4-bromo-N-cyclobutyl-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-2-17-12-8-9(6-7-11(12)14)13(16)15-10-4-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEITARHTRPDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclobutyl-3-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclobutyl-3-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

4-Bromo-N-cyclobutyl-3-ethoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclobutyl-3-ethoxybenzamide involves its interaction with specific molecular targets.

Comparison with Similar Compounds

Structural and Electronic Effects

  • N-Substituent Variations: The cyclobutyl group in the target compound introduces significant steric hindrance compared to the linear butyl chain in 4-Bromo-N-butyl-3-methoxybenzamide. This may reduce rotational freedom and increase binding specificity in biological targets .
  • Substituent Position and Electronic Effects: The ethoxy group (3-position) in the target compound is a stronger electron-donor than methoxy, which could stabilize positive charges in intermediates during synthetic reactions. Bromine at the 4-position is a strong electron-withdrawing group, directing electrophilic substitution reactions to the 2- or 6-positions of the benzene ring .

Physicochemical Properties

  • Lipophilicity : The cyclobutyl group likely increases lipophilicity (logP) compared to butyl or methoxyphenyl substituents, impacting membrane permeability in biological systems.
  • Solubility : Ethoxyacetyl-substituted analogs (e.g., CAS 791799-96-7) may exhibit better aqueous solubility due to polar functional groups, whereas brominated benzamides generally show moderate solubility in organic solvents .

Computational Insights and Research Trends

Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), have been critical in predicting electronic properties of benzamide derivatives . For example:

  • The exact exchange component in DFT improves accuracy in modeling bromine’s electron-withdrawing effects .
  • Correlation-energy functionals (e.g., Colle-Salvetti) aid in understanding intermolecular interactions, such as hydrogen bonding between amide groups and biological targets .

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